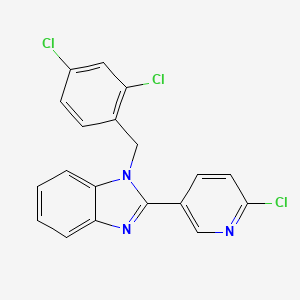
2-(6-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the pyridine moiety.
Reduction: Reduction reactions could involve the nitro groups (if present) or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the production of specialty chemicals or as a research chemical.
作用機序
The mechanism of action of 2-(6-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include DNA, proteins, or other biomolecules, leading to effects such as inhibition of cell proliferation or induction of apoptosis.
類似化合物との比較
Similar Compounds
- 2-(6-chloro-3-pyridinyl)-1H-benzimidazole
- 1-(2,4-dichlorobenzyl)-1H-benzimidazole
- 2-(6-chloro-3-pyridinyl)-1-(2,4-dichlorophenyl)-1H-1,3-benzimidazole
Uniqueness
2-(6-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole is unique due to the specific combination of the 6-chloro-3-pyridinyl and 2,4-dichlorobenzyl groups, which may confer distinct biological activities or chemical properties compared to other benzimidazole derivatives.
生物活性
2-(6-Chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole (CAS No. 339112-55-9) is a synthetic organic compound belonging to the class of benzimidazole derivatives. These compounds are renowned for their diverse biological activities, making them significant in medicinal chemistry. This article provides a detailed overview of the biological activity of this specific benzimidazole derivative, including its pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C19H12Cl3N3
- Molecular Weight : 388.68 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 580.0 ± 60.0 °C at 760 mmHg
- LogP : 6.63
Biological Activity Overview
Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. The compound exhibits notable biological activities, including:
- Antitumor Activity : Research indicates that various benzimidazole derivatives, including this compound, show significant antitumor properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in cancer cell lines such as MCF-7 and HeLa .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that benzimidazole derivatives can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their chemical structure. The presence of halogen substituents (e.g., chlorine) and specific aromatic groups enhances their pharmacological efficacy. For example, the combination of the 6-chloro-3-pyridinyl and 2,4-dichlorobenzyl groups in this compound is hypothesized to contribute to its unique biological profile compared to other benzimidazole derivatives .
Antitumor Studies
A study published in PMC8401404 highlighted several synthesized benzimidazole derivatives that demonstrated potent antitumor activity across various cancer cell lines. The findings indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against multiple cancer types, suggesting their potential as chemotherapeutic agents .
Antimicrobial Efficacy
Another research article detailed the antimicrobial testing of benzimidazole derivatives using broth microdilution methods according to CLSI guidelines. The tested compounds showed promising results against E. coli and S. aureus, indicating that structural modifications could lead to enhanced antimicrobial properties .
Summary Table of Biological Activities
特性
IUPAC Name |
2-(6-chloropyridin-3-yl)-1-[(2,4-dichlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3/c20-14-7-5-13(15(21)9-14)11-25-17-4-2-1-3-16(17)24-19(25)12-6-8-18(22)23-10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSBWJXKQYZVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














